(2Z)-2-[(4-bromophenyl)methylidene]-1,3-thiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial Evaluation
Research on thiazolidine derivatives, closely related to (2Z)-2-[(4-bromophenyl)methylidene]-1,3-thiazolidine-4-carboxylic acid, has demonstrated significant antimicrobial activity. Specifically, derivatives of 4-thiazolidinone have been synthesized and evaluated for their in vitro antimicrobial efficacy against various Gram-negative and Gram-positive bacteria, as well as fungal strains. These studies found that the synthesized compounds exhibit considerable biological activity against the tested microorganisms, highlighting the potential of thiazolidine derivatives in developing new antimicrobial agents (Deep et al., 2014).
Prodrug Applications for L-cysteine
Thiazolidine-4-carboxylic acids, including structures similar to the compound , have been explored for their protective effects against acetaminophen-induced hepatotoxicity in mice, suggesting their potential as prodrugs of L-cysteine. These compounds release L-cysteine in vivo, providing a protective effect based on their ability to undergo nonenzymatic ring opening, followed by solvolysis. This property could be beneficial for developing therapeutic agents targeting oxidative stress-related pathologies (Nagasawa et al., 1984).
Potential in Cancer Therapy
The compound has been implicated in studies for its potential value in cancer therapy, specifically through the mechanism of inducing reverse transformation of tumor cells into normal cells. Although further research is necessary to fully understand its efficacy and mechanism of action, preliminary studies provide a promising outlook for its application in treating various types of cancer (Brugarolas & Gosálvez, 1980).
Antioxidant Properties
Thiazolidine derivatives have demonstrated antioxidant properties, which are crucial for mitigating oxidative stress, a contributing factor to numerous chronic diseases. The ability of these compounds to act as antioxidants adds another layer of therapeutic potential, especially in the context of diseases where oxidative stress plays a significant role in pathogenesis (Alexiou & Demopoulos, 2010).
Synthesis and Chemical Characterization
There is significant interest in the synthesis and chemical characterization of thiazolidine-based compounds due to their potential applications in medicinal chemistry. Studies have focused on developing methods for synthesizing these compounds efficiently and characterizing their chemical properties to better understand their reactivity and potential uses in various therapeutic areas (Patek, Drake, & Lebl, 1995).
Properties
IUPAC Name |
(2Z)-2-[(4-bromophenyl)methylidene]-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2S/c12-8-3-1-7(2-4-8)5-10-13-9(6-16-10)11(14)15/h1-5,9,13H,6H2,(H,14,15)/b10-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYVWJRJNWGNFM-YHYXMXQVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=CC2=CC=C(C=C2)Br)S1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N/C(=C/C2=CC=C(C=C2)Br)/S1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.